3-Phenyl-3-cyclobutene-1,2-dione

Description

Historical Context and Evolution of Cyclobutenedione Chemistry

The chemistry of cyclobutenediones is intrinsically linked to the study of oxocarbons, with squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) being the most prominent parent compound. nih.gov The initial synthesis of the basic cyclobutenedione structure was achieved through the hydrolysis of the photocycloadduct of acetylene (B1199291) and dichlorovinylene carbonate. rsc.org The exploration of squaric acid derivatives, such as squaramides, began as early as the 1950s. arkat-usa.org However, it is only more recently that these compounds have been extensively investigated for a wide range of applications. arkat-usa.orgchemicalbook.com

The development of new synthetic methodologies has been crucial to the evolution of cyclobutenedione chemistry. Strained carbocyclic molecules like cyclobutane (B1203170) derivatives have proven to be highly useful synthetic tools. nih.gov In recent years, significant progress has been made in the catalytic enantioselective [2+2] cycloadditions to create cyclobutanes and cyclobutenes, providing access to a diverse array of previously unattainable enantiomerically enriched molecules. elsevierpure.comnih.gov These advancements have paved the way for the synthesis of complex cyclobutane-containing natural products and other biologically active molecules. nih.gov

Structural Classification within the Cyclobutenedione Family and Squaric Acid Derivatives

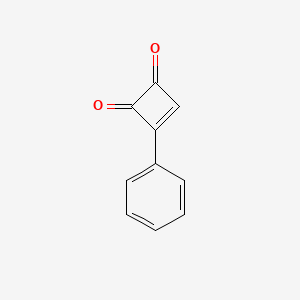

3-Phenyl-3-cyclobutene-1,2-dione is structurally classified as a phenyl-substituted cyclobutenedione. nist.gov Its core is a four-membered carbon ring containing two adjacent carbonyl groups and a carbon-carbon double bond. The molecular formula of this compound is C₁₀H₆O₂. nist.gov

This compound is also considered a derivative of squaric acid. Squaric acid is a diprotic acid with a planar, symmetrical four-membered oxocarbon structure that exhibits pseudo-aromaticity. chemicalbook.com This unique electronic structure is due to the resonance stabilization of the corresponding squarate dianion. chemicalbook.com Derivatives of squaric acid are formed by the substitution of its hydroxyl groups. In the case of this compound, a phenyl group replaces one of the enolic hydrogens, and the other is removed, resulting in the dione (B5365651) structure. nist.gov The squaric acid framework provides a rigid and planar scaffold, and its derivatives are known for their ability to participate in hydrogen bonding. nih.govnih.gov

Overview of Research Trajectories for this compound and Analogous Compounds

Research into this compound and its analogs has followed several key trajectories, primarily in medicinal chemistry and materials science.

In the realm of medicinal chemistry, squaric acid derivatives have shown a broad spectrum of biological activities, including anticancer, antiprotozoal, antibacterial, antifungal, and antiviral properties. chemicalbook.comnih.gov For instance, certain 3,4-diaryl squaric acid analogs have demonstrated potent cytotoxic activity against human leukemia cells. arkat-usa.org Specifically, phenyl-containing cyclobutenedione analogs have been synthesized and assessed as CXCR2 receptor antagonists, with some demonstrating low nanomolar binding affinity. nih.gov The squaric acid moiety is also explored as a bioisosteric replacement for other functional groups like carboxylates in drug design. nih.gov

Recent synthetic advancements have further broadened the research landscape. The development of asymmetric transfer hydrogenation of cyclobutenediones allows for the selective production of various four-membered ring products, including cyclobutenones, cyclobutanediols, and cyclobutenediols, with high stereoselectivity. acs.org This methodology has enabled the asymmetric synthesis of bioactive molecules. acs.org

Furthermore, the reactivity of the cyclobutenedione ring itself is a subject of investigation. A distinct mode of ring opening through enone cleavage has been discovered when cyclobutenediones react with lithium amides, leading to the synthesis of 2-oxobut-3-enamides and tetrasubstituted furans. rsc.org In materials science, squaraine dyes, which can be synthesized from squaric acid, are being investigated for applications such as in all-organic optical upconversion devices. taylorandfrancis.com

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-6-8(10(9)12)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGVPAWHYZDGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192611 | |

| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-97-5 | |

| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcyclobutenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 3 Cyclobutene 1,2 Dione and Its Cyclobutenedione Precursors

Classical and Contemporary Synthetic Routes to 3-Phenyl-3-cyclobutene-1,2-dione

The preparation of this compound can be achieved through several synthetic pathways, including traditional Grignard reactions and more advanced methods.

Grignard Reagent-Mediated Approaches from Squaric Acid Derivatives

A common method for synthesizing 3-substituted cyclobutenediones involves the reaction of squaric acid derivatives with Grignard reagents. nih.gov Squaric acid, with the systematic name 3,4-dihydroxy-3-cyclobutene-1,2-dione, serves as a key starting material. nih.govgoogle.com For instance, the reaction of squaric acid dichloride with a phenyl Grignard reagent can yield this compound. This approach leverages the high reactivity of Grignard reagents to introduce the phenyl group onto the cyclobutene (B1205218) ring. The reaction typically proceeds through the addition of the Grignard reagent to one of the carbonyl groups of the squaric acid derivative, followed by elimination to form the desired product.

| Starting Material | Reagent | Product |

| Squaric acid dichloride | Phenylmagnesium bromide | This compound |

| 3,4-dichloro-3-cyclobutene-1,2-dione | Phenylmagnesium bromide | This compound |

Advanced Strategies for Phenylcyclobutenedione Synthesis

More advanced strategies for synthesizing phenylcyclobutenediones often focus on improving efficiency, and selectivity. thieme-connect.de These methods may involve transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions have been utilized for the synthesis of various carbonyl-containing compounds and could be adapted for phenylcyclobutenedione synthesis. researchgate.net

General Approaches to the Cyclobutenedione Scaffold

The construction of the core cyclobutenedione ring system can be accomplished through various cycloaddition reactions. These methods are fundamental to accessing a wide range of substituted cyclobutenediones.

Cycloaddition Reactions in Cyclobutenedione Synthesis

Cycloaddition reactions are a powerful tool in organic synthesis for the formation of cyclic compounds. numberanalytics.com In the context of cyclobutenedione synthesis, [2+2] cycloadditions are particularly prominent. nih.govrsc.org

Alkyne Additions to Tetrahaloalkenes and Dichlorovinylene Carbonate

One approach to the cyclobutenedione scaffold involves the cycloaddition of alkynes with tetrahaloalkenes. This reaction typically proceeds through a [2+2] cycloaddition to form a cyclobutene intermediate, which can then be hydrolyzed to the corresponding cyclobutenedione. Similarly, dichlorovinylene carbonate can react with alkynes to form an adduct that, upon hydrolysis, yields the cyclobutenedione ring.

[2+2] Cycloadditions Involving Ketenes and Thioenol Ethers

The [2+2] cycloaddition of ketenes with various alkenes is a well-established method for the synthesis of cyclobutanones. nih.govnih.gov This strategy can be extended to the synthesis of cyclobutenedione precursors. The reaction of a ketene (B1206846) with a thioenol ether, for example, can lead to a cyclobutanone (B123998) intermediate that can be further oxidized to a cyclobutenedione. The use of chiral enol ethers in [2+2] cycloadditions with ketenes allows for the synthesis of densely substituted cyclobutanones with good to excellent diastereoselectivity. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Alkyne | Tetrahaloalkene | [2+2] Cycloaddition | Cyclobutene intermediate |

| Alkyne | Dichlorovinylene Carbonate | [2+2] Cycloaddition | Cyclobutenedione precursor |

| Ketene | Thioenol Ether | [2+2] Cycloaddition | Cyclobutanone intermediate |

| Ketene | Chiral Enol Ether | [2+2] Cycloaddition | Substituted Cyclobutanone |

Transition Metal-Mediated Syntheses of Cyclobutenediones

The construction of the cyclobutenedione skeleton can be efficiently achieved through various transition metal-mediated reactions. These methods offer high selectivity and are often applicable to a wide range of substrates. nih.gov Catalytic systems involving metals like palladium, rhodium, and cobalt have been instrumental in the synthesis of these strained four-membered rings. acs.orgorganic-chemistry.org

One prominent approach involves the ring expansion of cyclopropanes. nih.gov For instance, the rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones provides a direct route to monosubstituted cyclobutenes. organic-chemistry.org Another key strategy is the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides, which yields cyclobutene derivatives. organic-chemistry.org

Furthermore, transition metals are crucial in cycloaddition reactions. Gold(I) complexes have been shown to catalyze the intermolecular [2+2] cycloaddition of chloroalkynes with unactivated alkenes, producing cyclobutenes with excellent regioselectivity. organic-chemistry.org Similarly, cobalt catalysts can direct the [2+2] cycloaddition of cyclic alkenes with internal alkynes. organic-chemistry.org

A significant advancement in this area is the asymmetric transfer hydrogenation of cyclobutenediones, which not only forms the cyclobutane (B1203170) ring but also introduces chirality with high regio- and stereoselectivity. acs.org This method has proven valuable in the synthesis of biologically active molecules. acs.org The choice of the transition metal and ligands is critical in determining the reaction pathway and the stereochemical outcome. organic-chemistry.org

| Catalyst/Reagent | Reactants | Product Type | Reference |

| (Ph3P)2PdCl2 | Cyclobutanone N-sulfonylhydrazone, Aryl/Benzyl halide | Substituted cyclobutene | organic-chemistry.org |

| Rh(II) catalyst | Cyclopropyl N-tosylhydrazone | Monosubstituted cyclobutene | organic-chemistry.org |

| Gold(I) complex | Chloroalkyne, Unactivated alkene | Substituted cyclobutene | organic-chemistry.org |

| Cobalt complex | Cyclic alkene, Internal alkyne | Cyclobutene derivative | organic-chemistry.org |

| (Ph3P)2PdCl2, CuI | Alkyne, 2,6-Lutidine | Cyclobutenedione | acs.org |

| Pd(Ph3P)4 | Phenylboronic acid, Substituted cyclobutenedione | Phenyl-substituted cyclobutenedione | acs.org |

Derivatization and Modification of Existing Cyclobutenedione Structures

Once the core cyclobutenedione ring is formed, its functionalization is key to accessing a diverse range of derivatives, including this compound. Various methods have been developed for the derivatization and modification of the cyclobutenedione structure. researchgate.net These modifications can occur at either the carbonyl groups or the olefinic carbons.

Nucleophilic addition reactions are common, with organolithium and Grignard reagents often attacking the carbonyl groups. researchgate.netnih.gov The regioselectivity of these additions can be influenced by the nature of the nucleophile and the substituents already present on the cyclobutenedione ring. researchgate.net For instance, lithium reagents tend to favor a 1,2-addition to the ketone function, while Grignard reagents may undergo conjugate addition. researchgate.net

Cross-coupling reactions are powerful tools for introducing aryl and other substituents. The Liebeskind-Srogl coupling, for example, can be used with thioesters of squaric acid. nih.gov Similarly, Suzuki-Miyaura coupling reactions of 3,4-dichloro-3-cyclobutene-1,2-dione (squaric acid dichloride) are effective for creating carbon-carbon bonds at the olefinic positions. nih.govrsc.org These reactions often require the use of protecting groups, such as acetals, to prevent side reactions with the carbonyl groups. nih.govrsc.org

The synthesis of 3-acyl-3-cyclobutene-1,2-diones represents another important derivatization, expanding the synthetic utility of the cyclobutenedione scaffold. acs.org

| Reaction Type | Reagents | Substrate | Product | Reference |

| Nucleophilic Addition | Organolithium reagents | Dimethyl squarate | 1,2-addition product | researchgate.net |

| Conjugate Addition | Grignard reagents | Substituted cyclobutenedione | Conjugate addition product | researchgate.net |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(Ph3P)4 | 3,4-dichloro-3-cyclobutene-1,2-dione | Phenyl-substituted cyclobutenedione | acs.orgnih.gov |

| Liebeskind-Srogl Coupling | Thioester of squaric acid | Organostannane | Substituted cyclobutenedione | nih.gov |

| Acylation | Acylating agent | Cyclobutenedione | 3-acyl-3-cyclobutene-1,2-dione | acs.org |

Synthetic Methods for Cyclobutenedione Monoacetals

Cyclobutenedione monoacetals are crucial intermediates in the synthesis of highly substituted cyclobutenones and other complex molecules. acs.orgacs.org The acetal (B89532) group serves as a protective group for one of the carbonyl functionalities, allowing for selective reactions at the other carbonyl group or at the double bond. nih.govrsc.org

A key method for the regiospecific preparation of cyclobutenedione monoacetals involves the reaction of squaric acid derivatives. acs.org For example, Lewis acid-catalyzed reactions of cyclobutene-1,2-dione monoacetal with unsaturated organosilanes provide a route to highly substituted cyclobutenones. acs.orgacs.org

The protection strategy is particularly important in the context of transition metal-catalyzed coupling reactions. nih.govrsc.org For instance, in Kumada-Tamao-Corriu and Suzuki-Miyaura coupling polymerizations, cyclobutenedione monomers with their carbonyl groups protected as acetals are used. nih.govrsc.org The acetal groups are stable under the basic conditions of these coupling reactions but can be easily removed under acidic conditions to regenerate the dione (B5365651) functionality. nih.govrsc.org This approach has been successfully applied to the synthesis of donor-acceptor type π-conjugated polymers. nih.gov

| Method | Reagents/Catalyst | Substrate | Product | Reference |

| Lewis Acid-Catalyzed Reaction | Unsaturated organosilane, BF3 | Cyclobutene-1,2-dione monoacetal | 4-allyl-4-ethoxycyclobutenone | acs.orgacs.org |

| Acetal Protection for Polymerization | Ethylene glycol, acid catalyst | 3,4-dibromo-3-cyclobutene-1,2-dione | Acetal-protected cyclobutenedione monomer | nih.govrsc.org |

| Hydrolysis of Acetal | Trifluoroacetic acid (TFA), H2O | Acetal-protected polymer | π-conjugated polymer with cyclobutenedione units | nih.govacs.org |

Advanced Spectroscopic and Crystallographic Characterization of 3 Phenyl 3 Cyclobutene 1,2 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies (e.g., ¹H NMR, ¹³C NMR)

In a study on 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione, the ¹H NMR spectrum showed characteristic signals for the isopropyl and N-H protons, while the ¹³C NMR spectrum revealed signals for the carbonyl and vinyl carbons. researchgate.net These studies, along with computational approaches like the Gauge-Independent Atomic Orbital (GIAO) method, help in the precise assignment of chemical shifts. researchgate.net For example, in a synthesized chromen-2-one derivative, the computed ¹H and ¹³C chemical shifts showed good agreement with the experimental data. researchgate.net

The following table presents representative ¹H and ¹³C NMR data for some derivatives of cyclobutene-1,2-dione, illustrating the typical chemical shift ranges.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for investigating the vibrational and electronic properties of molecules.

Infrared (IR) Spectroscopy: The IR spectrum of cyclobutenedione derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In a study of 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione, the experimental FT-IR spectrum was compared with theoretical calculations, aiding in the assignment of vibrational frequencies. researchgate.net For pyrrole-2,3-dione derivatives, characteristic C=O stretching bands were observed in the range of 1648-1777 cm⁻¹. acgpubs.org The presence of N-H and O-H groups in derivatives also gives rise to distinct stretching bands, typically in the region of 3200-3400 cm⁻¹. acgpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The conjugation between the phenyl ring and the cyclobutenedione moiety in 3-Phenyl-3-cyclobutene-1,2-dione is expected to result in characteristic π→π* and n→π* transitions. In the case of 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione, the electronic absorption spectra were studied, and the HOMO-LUMO energy gap was determined to be 4.90 eV, corresponding to π→π* and n→π* transitions. researchgate.net Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic transitions observed in UV-Vis spectra. sciensage.info

The following table summarizes key IR and UV-Vis data for related compounds.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. A detailed X-ray diffraction analysis of this compound has been performed, providing precise bond lengths and angles. iucr.org

The crystals of this compound are monoclinic, belonging to the space group P2₁/c. iucr.org The molecule is nearly planar, with the phenyl ring and the cyclobutenedione group showing a high degree of conjugation, which contributes to the compound's stability. iucr.org The bond distances within the cyclobutene (B1205218) ring and between the ring and the phenyl group confirm the presence of significant electronic delocalization.

In a related study on 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione, single-crystal X-ray diffraction revealed the presence of intermolecular N-H···O and intramolecular C-H···O hydrogen bonds, which influence the crystal packing. researchgate.net Such studies are crucial for understanding the supramolecular chemistry and solid-state reactivity of these compounds.

The crystallographic data for this compound is summarized in the table below.

Time-Resolved Spectroscopic Techniques for Kinetic Studies of Intermediates

Time-resolved spectroscopy is an essential tool for studying the dynamics of short-lived intermediates in photochemical reactions. The photochemistry of cyclobutenediones is of particular interest as it can involve ring-opening to form bisketenes. acgpubs.org

Techniques such as femtosecond transient absorption spectroscopy can be used to monitor the formation and decay of excited states and reactive intermediates on ultrafast timescales. nih.govresearchgate.netnih.gov For example, in the study of nitroaromatic phototriggers, transient absorption spectroscopy elucidated the multistep photochemistry involving excited state intramolecular hydrogen transfer and intersystem crossing on picosecond to microsecond timescales. nih.gov While specific time-resolved studies on this compound were not found in the search results, the general principles of these techniques are applicable.

The photochemical ring-opening of related cyclic systems like 1,3-cyclohexadiene (B119728) has been extensively studied using time-resolved photoelectron spectroscopy and ultrafast electron diffraction, revealing the complex dynamics of the reactive states. nih.govresearchgate.netarxiv.orgnih.gov These studies provide a framework for understanding the potential photochemical pathways of this compound, which could involve similar ultrafast ring-opening processes to form transient bisketene intermediates. The kinetics of such processes, including the lifetimes of excited states and the rates of intermediate formation and decay, can be quantitatively determined using these advanced spectroscopic methods.

Computational and Theoretical Investigations of 3 Phenyl 3 Cyclobutene 1,2 Dione and Cyclobutenedione Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of these compounds.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for accurately predicting the geometric parameters (bond lengths, bond angles) and vibrational frequencies of molecules. For cyclobutenedione derivatives, these calculations have been used to understand the influence of substituents on the core four-membered ring structure. researchgate.net

For instance, a combined study using IR spectroscopy, X-ray diffraction (XRD), and ab initio molecular orbital calculations on 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (B102799) revealed that the planarity of the cyclobutene-1,2-dione derivative is significantly greater in the crystalline state than in the gaseous phase, as predicted by MP2/6–31G* calculations. researchgate.net This highlights the role of crystal packing forces in influencing molecular conformation.

DFT calculations, specifically at the M06-2X/6-31+G(d,p) level of theory, have been employed to study the reaction mechanisms of cyclobutane-1,2-diones. beilstein-journals.org These calculations provide optimized structures of reactants, transition states, and products, offering a detailed picture of the reaction pathways. beilstein-journals.org

The following table presents a selection of calculated geometric parameters for a cyclobutenedione system, illustrating the level of detail provided by these computational methods.

| Parameter | Calculated Value (Å or °) | Method |

| C=C Bond Length | 1.37 | M06-2X/6-31+G(d,p) |

| C-C Bond Length | 1.52 | M06-2X/6-31+G(d,p) |

| C=O Bond Length | 1.21 | M06-2X/6-31+G(d,p) |

| C-C-C Angle | 93.5 | M06-2X/6-31+G(d,p) |

| O=C-C Angle | 133.2 | M06-2X/6-31+G(d,p) |

| Data for cyclobutane-1,2-dione. beilstein-journals.org |

The electronic structure of cyclobutenediones is of particular interest due to the potential for aromaticity or anti-aromaticity in the four-membered ring. Analysis of electron density distributions and aromaticity indices provides insight into the electronic nature of these systems.

Natural Population Analysis (NPA) as part of DFT calculations has been used to understand the charge distribution in cyclobutenediones. acs.org For instance, in a study on the hydrogenation of a cyclobutenedione, NPA revealed a polarized C=C bond, with the carbon atom at position 4 having a negative charge and the carbon at position 3 bearing a positive charge. acs.org This polarization is crucial for understanding the regioselectivity of certain reactions. acs.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. This is particularly valuable for understanding the complex reactions that cyclobutenedione systems can undergo.

For example, DFT calculations have been used to investigate the regioselectivity of the monohydrogenation of cyclobutenediones. acs.org By calculating the energy barriers for different reaction pathways, researchers can predict the most likely course of the reaction. In one study, the energy barrier for the reduction of a carbonyl group was found to be lower than that for the reduction of the C=C double bond, explaining the observed regioselectivity. acs.org

Similarly, in the study of the base-catalyzed rearrangement of cyclobutane-1,2-dione, computational methods were used to explore three different reaction pathways. beilstein-journals.org The calculations showed that while some pathways led to more thermodynamically stable products, the kinetic barrier for the benzilic acid-type rearrangement was significantly lower, making it the favored pathway. beilstein-journals.org

| Reaction Pathway | Activation Energy (kcal/mol) | Relative Gibbs Free Energy of Product (kcal/mol) |

| Path A (Benzilic Acid Rearrangement) | 16.5 | -22.2 |

| Path B (Ring Opening) | 22.2 | - |

| Path C (Ring Opening) | 44.4 | - |

| Calculated for the reaction of cyclobutane-1,2-dione with hydroxide. beilstein-journals.org |

Conformational Analysis using Computational Methods (e.g., Molecular Dynamics Simulations)

The conformational flexibility of molecules plays a crucial role in their biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior and conformational landscape of molecules. mdpi.comresearchgate.net

MD simulations can reveal the different conformations that a molecule can adopt and the transitions between them. nih.gov This is particularly relevant for understanding how a molecule like 3-phenyl-3-cyclobutene-1,2-dione might interact with its environment, for example, in a biological system or in solution. researchgate.net By simulating the molecule over time, researchers can identify the most stable conformations and the energy barriers between them. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing Theory (e.g., C-H...O Hydrogen Bonding, Spodium-Bonding)

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of materials.

Spodium Bonding: Spodium bonding is a noncovalent interaction involving elements of group 12 (Zn, Cd, Hg). mdpi.comsci-hub.se While not directly applicable to this compound itself, it is an important concept in the broader context of intermolecular interactions. Theoretical studies have been crucial in defining and characterizing spodium bonds, distinguishing them from classical coordination bonds. sci-hub.seacs.org These studies often involve high-level ab initio calculations and analysis of the electron density topology. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electron distribution in molecules. wikipedia.orgwisc.eduq-chem.com It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orgq-chem.com

NBO analysis is particularly useful for:

Determining Lewis Structures: It identifies the most accurate "natural Lewis structure" for a molecule, quantifying the electron density in bonding and lone pair orbitals. wikipedia.org

Analyzing Delocalization Effects: Weak occupancies in antibonding NBOs indicate departures from an idealized Lewis structure, signifying electron delocalization, such as in resonance structures. wikipedia.org

Quantifying Intermolecular Interactions: NBO analysis can be used to study donor-acceptor interactions, which are fundamental to understanding hydrogen bonding and other noncovalent interactions. wisc.edu

For substituted cyclobutenediones, NBO analysis can provide quantitative insights into the electronic effects of the substituents on the ring. For example, it can quantify the extent of electron donation from a substituent into the cyclobutenedione core, which influences the molecule's reactivity and spectroscopic properties.

The table below shows a conceptual example of NBO analysis output for a molecule, illustrating the type of information obtained.

| NBO Type | Occupancy | Description |

| σ(C1-C2) | 1.98 e | Covalent bond between C1 and C2 |

| π(C3=C4) | 1.95 e | Pi bond between C3 and C4 |

| LP(O1) | 1.99 e | Lone pair on oxygen atom 1 |

| σ*(C1-C2) | 0.05 e | Antibonding orbital, indicating some delocalization |

| Conceptual data to illustrate NBO analysis principles. |

Synthetic Applications and Chemical Transformations Leveraging the Cyclobutenedione Core

3-Phenyl-3-cyclobutene-1,2-dione as a Versatile Synthetic Intermediate and Building Block

This compound is a valuable and versatile building block in organic synthesis, primarily owing to the high reactivity derived from its strained four-membered ring and the presence of two adjacent carbonyl groups. The cyclobutenedione unit is characterized by strong electron-withdrawing properties, making it susceptible to a variety of chemical transformations. nih.gov Its utility as a synthetic intermediate stems from its ability to undergo reactions such as nucleophilic additions, cycloadditions, and ring-opening reactions, providing access to a diverse range of more complex molecular structures. nih.govrsc.org

The inherent ring strain and electronic properties of cyclobutenediones, including the phenyl-substituted variant, make them excellent precursors for constructing other cyclic and polycyclic systems. uchicago.eduspringernature.com The carbonyl groups can react with nucleophiles like organolithium and Grignard reagents, while the carbon-carbon double bond can participate in cycloaddition reactions. nih.gov Furthermore, the entire ring system can be strategically opened or rearranged to generate different scaffolds. For instance, a distinct mode of ring scission has been demonstrated using lithium amides, which, unlike organolithiums that add to the carbonyls, induce enone cleavage to produce 2-oxobut-3-enamides. rsc.org This reactivity highlights the compound's role as a linchpin in divergent synthetic pathways, allowing for the construction of varied and complex molecular architectures from a relatively simple starting material. The development of novel cyclobutane-containing building blocks, often synthesized using methods like [2+2] photocycloaddition, underscores the continued interest in this class of compounds for creating unique and functional molecules. nih.gov

Strategies for the Synthesis of Complex Organic Architectures from Cyclobutenediones

The cyclobutenedione core is a potent precursor for the synthesis of various heterocyclic systems, most notably α-pyrones. A direct and efficient one-step method involves the reaction of cyclobutenediones with lithiated O-silyl cyanohydrins to produce highly substituted α-pyrones. acs.org This transformation capitalizes on the reactivity of the dione (B5365651) system to build the pyrone ring in a single, convergent step. nih.gov Other synthetic strategies toward α-pyrones include organocatalyst-mediated cascade sequences and various cyclization reactions of acyclic precursors, demonstrating the importance of this heterocyclic motif. nih.govrsc.org

In addition to α-pyrones, the unique reactivity of cyclobutenediones allows for the synthesis of other heterocycles. A notable transformation involves a selective ring-opening reaction induced by lithium amides. This reaction proceeds via a distinct mechanism compared to traditional organometallic additions and leads to the formation of tetrasubstituted furans. rsc.org The versatility of related dione structures is further illustrated in the synthesis of thiophene, pyrazole, and 1,2,4-triazine (B1199460) derivatives through various heterocyclization reactions of functionalized cyclohexane-1,3-diones. nih.gov These examples showcase how the cyclobutenedione scaffold and its analogues can be manipulated to generate a wide array of heterocyclic structures.

A summary of representative transformations is presented below:

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Cyclobutenedione | Lithiated O-Silyl Cyanohydrin | α-Pyrone | acs.org |

| Cyclobutenedione | Lithium Amide | Tetrasubstituted Furan | rsc.org |

| Enyne-amides | Sulfur Ylides, Gold Catalyst | α-Pyrone | rsc.org |

The strained four-membered ring of cyclobutenediones makes them excellent candidates for constructing more elaborate polycyclic and fused-ring systems. One powerful strategy involves transition-metal-catalyzed "cut-and-sew" reactions, where a C–C bond in a cyclobutanone (B123998) derivative is cleaved and then reformed with a tethered unsaturated moiety to build a new ring system. uchicago.edu While often demonstrated with benzocyclobutenones, this approach provides a general logic for transforming strained rings into complex bridged and fused scaffolds. uchicago.edu

Cycloaddition reactions are another cornerstone for building fused rings from cyclobutene (B1205218) derivatives. For example, the Diels-Alder reaction between cyclobutene-1,2-dicarboxylic acid and cyclopentadiene (B3395910) can proceed with high stereoselectivity to form tricyclic adducts. rsc.org More modern methods include visible-light-mediated [2+2] cycloadditions of alkynes and alkenes to form cyclobutenes, which can then serve as intermediates for further transformations. researchgate.net Additionally, the cycloisomerization of substrates like alkylidenecyclopropane acylsilanes offers a diastereoselective route to bicyclic systems containing a cyclobutane (B1203170) ring fused to a five- or six-membered ring. nih.gov The development of methods to create furan-fused cyclobutanones further expands the toolkit, providing novel building blocks for subsequent annulation reactions. researchgate.net

Cyclobutenedione derivatives are key intermediates in the synthesis of complex porphyrin-quinone architectures, which are important model systems for studying photosynthetic electron transfer. acs.orgnih.govresearchgate.net The general strategy involves the palladium-catalyzed Stille coupling of a borylated or stannylated porphyrin with a functionalized cyclobutenedione, such as 3-isopropoxy-2-tri-n-butylstannylcyclobutene-1,2-dione. acs.orgnih.gov This reaction efficiently attaches the cyclobutenedione moiety to a meso-position of the porphyrin ring.

Once the porphyrin-cyclobutenedione dyad is formed, established cyclobutenedione chemistry is used to convert it into the target porphyrin-quinone. This is typically achieved by reaction with an aryllithium or vinylic Grignard reagent, followed by thermal rearrangement and oxidation. nih.gov This methodology has been successfully applied to create not only porphyrin-monoquinone dyads but also more complex quinone-porphyrin-quinone triads and quinone-porphyrin-porphyrin-quinone tetrads. acs.orgnih.govnih.gov The cyclobutenedione unit serves as a reliable and versatile linchpin, enabling strong electronic coupling between the porphyrin and the subsequently formed quinone, which is evidenced by red shifts in the UV-vis spectra of the porphyrin-cyclobutenedione intermediates. acs.org

Cyclobutenedione Derivatives in Advanced Materials Science (e.g., Polymers, Optoelectronic Materials)

The strong electron-withdrawing nature of the cyclobutenedione unit makes it an attractive component for advanced materials, particularly in the fields of polymers and optoelectronics. nih.gov When incorporated into a polymer backbone, the cyclobutenedione moiety can create donor-acceptor type π-conjugated polymers. nih.gov These materials are of interest for applications in organic electronics. For example, polymers consisting of cyclobutenedione as the acceptor unit and bithiophene as the donor unit have been synthesized. nih.gov The synthesis of such polymers can be challenging because the cyclobutenedione core is susceptible to nucleophiles, often requiring a strategy where the carbonyl groups are protected as acetals during polymerization and later deprotected. nih.gov

The incorporation of cyclobutane rings, in general, is a strategy for developing new materials. nih.govnih.gov For instance, photopolymerization via [2+2] cycloaddition is a method to create cyclobutane-based polyesters. nih.gov In the broader context of optoelectronics, the design of molecules with distinct donor and acceptor components is a fundamental principle for creating materials with specific properties like low bandgaps and tunable energy levels for use in organic solar cells and organic light-emitting diodes (OLEDs). nih.gov Derivatives of phenothiazine, for example, are widely used as donor units in materials for optoelectronic applications. durham.ac.uk The cyclobutenedione unit, with its strong acceptor properties, fits well within this design paradigm, offering a valuable building block for the synthesis of new functional organic materials.

Exploitation of Cyclobutenediones for Chiral Auxiliary Development

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net Commonly used auxiliaries include oxazolidinones and camphor (B46023) derivatives. wikipedia.orgresearchgate.net While this compound itself is not typically employed as a chiral auxiliary, the cyclobutenedione scaffold has recently emerged as a substrate for catalytic asymmetric transformations to generate valuable chiral building blocks.

A significant recent development is the first catalytic asymmetric transfer hydrogenation of cyclobutenediones. acs.org This reaction, using a chiral catalyst, can reduce the dione with high regio-, diastereo-, and enantioselectivity. acs.org This breakthrough is noteworthy because it addresses the challenge of selectively functionalizing the highly symmetric and reactive cyclobutenedione ring. acs.org The process allows for the creation of chiral, functionalized cyclobutane derivatives from achiral cyclobutenedione precursors. This represents a paradigm shift from using a pre-installed chiral auxiliary to control a reaction; instead, it creates chirality directly on the versatile cyclobutane core, which can then be used in the synthesis of complex chiral molecules. acs.org This approach effectively leverages the unique reactivity of the cyclobutenedione ring to access enantiomerically enriched products.

Design and Synthesis of Scaffolds Relevant to Medicinal Chemistry (e.g., Amino Acid Bioisosteres, Anion Receptors)

The rigid framework and distinct electronic properties of this compound and its derivatives, chiefly squaramides, have positioned them as privileged scaffolds in medicinal chemistry. Their ability to engage in specific, directional hydrogen bonding has been exploited in the design of sophisticated molecular structures that mimic biological recognition motifs or function as receptors for biologically important species.

Bioisosteric replacement is a key strategy in drug design, aiming to enhance a molecule's properties while retaining its biological activity. The squaramide moiety, readily synthesized from this compound derivatives, has emerged as a versatile bioisostere for various functional groups, including peptide bonds and amino acid residues. sci-hub.senih.govacs.org

The squaramide's structural rigidity and defined geometry, combined with its capacity to act as both a hydrogen-bond donor (via N-H groups) and acceptor (via carbonyl oxygens), allow it to mimic the conformation and interactions of peptide units. sci-hub.senih.gov This has led to the integration of the squaramide core into peptide backbones to create peptidomimetics with improved stability against enzymatic degradation. nih.govnih.gov

A notable application involves the synthesis of squaramide-based amino acid derivatives. For instance, research has demonstrated the synthesis of L-lysine scaffolds where the side-chain amino group is functionalized with a squaramide moiety. scispace.comresearchgate.net This transformation is typically achieved by reacting an amino acid derivative with an activated cyclobutenedione, such as 3-ethoxy-4-(phenylamino)cyclobut-3-ene-1,2-dione. scispace.com This approach allows the squaramide unit to be appended to a biological building block, creating hybrid structures with potential applications in drug discovery. The resulting molecules can serve as bioisosteric replacements for natural amino acids in larger peptide structures, influencing their conformation and biological activity. sci-hub.seresearchgate.net

| Parent Compound | Reactant | Resulting Scaffold | Significance | Reference |

| 3-Ethoxy-4-(phenylamino)cyclobut-3-ene-1,2-dione | L-Lysine derivative (side chain amine) | Lysine with side-chain phenyl-squaramide | Creates an amino acid with a functionalized side chain for anion recognition or further modification. | scispace.comresearchgate.net |

| Diethyl squarate | Phenylalanine-Phenylalanine (FF) dipeptide derivative | Backbone-modified squaramide dipeptide (BocFSAF-OH) | Integrates the squaramide into a peptide backbone, enhancing structural stability and promoting self-assembly. | nih.gov |

| Phenyl-substituted squaramide | Glutamate | Squaramide bioisostere of glutamate | Acts as a mimic for the neurotransmitter glutamate, with potential applications as an NMDA receptor agonist/antagonist. | sci-hub.senih.gov |

The precisely organized hydrogen-bond donor and acceptor sites of the squaramide core make it an exceptional platform for the design of anion receptors. sci-hub.se Derived from the reaction of this compound or its alkoxy derivatives with amines, diaryl squaramides possess two N-H groups that are pre-organized for binding with anions through hydrogen bonds. nih.gov The rigidity of the four-membered ring ensures that these N-H bonds converge, creating a well-defined binding pocket. sci-hub.se

The design of these receptors often leverages the electronic properties of the aryl substituents. The introduction of a phenyl group, particularly when substituted with electron-withdrawing groups like trifluoromethyl, enhances the acidity of the squaramide N-H protons. rsc.org This increased acidity strengthens their hydrogen-bond donating capability, leading to higher anion binding affinities. rsc.org

These synthetic receptors have demonstrated a remarkable ability to bind various anions, including halides (e.g., Cl⁻) and oxoanions (e.g., SO₄²⁻), in organic solvents. scispace.comresearchgate.net The binding event can be monitored by spectroscopic methods like ¹H NMR, where the interaction with an anion causes a characteristic downfield shift of the squaramide N-H proton signals. nih.govresearchgate.net The strength and selectivity of the anion binding can be fine-tuned by modifying the substituents on the phenyl rings, making squaramides a highly modular and powerful tool in supramolecular chemistry and the development of sensors for biologically relevant anions. sci-hub.sescispace.com

| Receptor Type | Key Structural Features | Target Anion(s) | Binding Principle | Reference |

| N,N'-Diaryl Squaramide | Phenyl or substituted-phenyl groups on both nitrogens. | Cl⁻, Br⁻, I⁻ | Hydrogen bonding between squaramide N-H donors and the anion. Electron-withdrawing groups on the phenyl ring enhance binding. | rsc.orgresearchgate.net |

| Amino acid-based squaramide | Squaramide moiety on the side chain of an amino acid (e.g., Lysine). | SO₄²⁻, Cl⁻, AcO⁻ | Cooperative hydrogen bonding from both the squaramide N-H and adjacent amide N-H groups. | scispace.comresearchgate.net |

| Steroidal Squaramide | Two squaramide units attached to a rigid steroid scaffold. | Cl⁻ | Pre-organized, cooperative hydrogen bonding from multiple squaramide N-H groups leading to exceptionally high affinity. | rsc.org |

Q & A

Q. Q1. What experimental strategies are recommended for optimizing the synthesis of 3-phenyl-3-cyclobutene-1,2-dione derivatives?

A: Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and substituent reactivity. For example, derivatives with electron-donating groups (e.g., morpholinyl or piperidinyl substituents) require inert atmospheres (e.g., nitrogen) to prevent oxidation, as noted in storage protocols for similar compounds . Solubility data (e.g., 1–10 mM in DMSO) suggest polar aprotic solvents are ideal for homogeneous reactions . Kinetic studies using NMR or HPLC can monitor cyclization steps to minimize side products.

Q. Q2. How can researchers characterize the stereochemical and electronic properties of substituted cyclobutene-diones?

A: Advanced spectroscopic methods are critical:

- X-ray crystallography resolves stereochemistry, particularly for chiral derivatives like those with (1S,2S)-piperidinyl groups .

- DFT calculations correlate experimental NMR chemical shifts (e.g., carbonyl signals at ~180 ppm) with electron-withdrawing effects of substituents .

- UV-Vis spectroscopy identifies conjugation effects from aryl substituents, which influence reactivity in photochemical applications .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of substituents influence the reactivity of this compound in Diels-Alder reactions?

A: Bulky substituents (e.g., trifluoromethylphenyl) hinder [4+2] cycloaddition due to steric crowding, while electron-deficient groups enhance dienophile activity. Comparative studies of derivatives (e.g., morpholinyl vs. benzylamino) show rate constants varying by >50% under identical conditions . Computational modeling (e.g., frontier molecular orbital analysis) can predict regioselectivity .

Q. Q4. What methodologies address contradictions in observed vs. predicted reactivity of cyclobutene-diones in surface adsorption studies?

A: Discrepancies often arise from unaccounted surface interactions. For instance, indoor surface chemistry studies highlight that hydrophilic surfaces (e.g., silica) stabilize cyclobutene-dione intermediates via hydrogen bonding, altering reaction pathways . Controlled experiments comparing inert (Teflon) vs. reactive (glass) surfaces are recommended. Data normalization to surface area (µg/cm) reduces variability .

Q. Q5. How can researchers design experiments to evaluate the biological activity of cyclobutene-dione derivatives without violating ethical guidelines?

A: Focus on in vitro assays:

- Enzyme inhibition : Use fluorogenic substrates to measure IC values for derivatives targeting kinases or proteases .

- Cytotoxicity screening : Employ cell lines (e.g., HEK293) with ATP-based viability assays (e.g., CellTiter-Glo®). Ensure derivatives are >97% pure (HPLC-verified) to avoid solvent artifacts .

- Ethical compliance : Adhere to institutional review boards (IRBs) for any cell-based work and avoid in vivo testing without explicit approval .

Methodological Guidance

Q. Table 1. Key Parameters for Handling Cyclobutene-dione Derivatives

Q. Q6. What statistical approaches are suitable for analyzing non-linear kinetics in cyclobutene-dione reactions?

A: Use the Michaelis-Menten framework for enzyme-like catalysis or Eyring-Polanyi plots for activation parameters. For autocatalytic behavior (e.g., self-accelerating ring-opening), apply Avrami-Erofeev models. Replicate experiments (n ≥ 3) and report confidence intervals to address outliers .

Addressing Data Reproducibility

Q. Q7. How can researchers mitigate batch-to-batch variability in cyclobutene-dione synthesis?

A: Implement strict quality control:

- In-process checks : Monitor reaction progress via TLC or inline IR spectroscopy.

- Purification : Use flash chromatography (hexane/EtOAc gradients) for intermediates .

- Batch documentation : Record lot numbers for reagents (e.g., morpholine, piperidine) to trace impurities .

Computational and Experimental Integration

Q. Q8. What multi-scale modeling techniques bridge DFT calculations and experimental data for cyclobutene-diones?

A: Combine molecular dynamics (MD) simulations (nanosecond timescales) with QM/MM methods to model solvent effects. For example, MD predicts solvation shells around trifluoromethyl groups, explaining anomalous solubility trends . Validate with experimental dielectric constant measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.